molecular formula C17H27BrN2O2S B11533840 N'-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide

N'-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide

Cat. No.: B11533840
M. Wt: 403.4 g/mol
InChI Key: FCOLTAKRZISFBI-XDJHFCHBSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides. This compound is characterized by the presence of a sulfonohydrazide group attached to a decane chain and a 4-bromophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and decane-1-sulfonohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide is used in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]decane-1-sulfonohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide
  • N’-[(E)-(4-iodophenyl)methylidene]decane-1-sulfonohydrazide

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

Molecular Formula

C17H27BrN2O2S

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]decane-1-sulfonamide

InChI

InChI=1S/C17H27BrN2O2S/c1-2-3-4-5-6-7-8-9-14-23(21,22)20-19-15-16-10-12-17(18)13-11-16/h10-13,15,20H,2-9,14H2,1H3/b19-15+

InChI Key

FCOLTAKRZISFBI-XDJHFCHBSA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)Br

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)Br

Origin of Product

United States

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